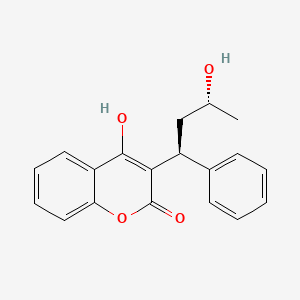
S,R-Warfarin alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S,R-Warfarine alcool est un métabolite de la warfarine, un anticoagulant largement utilisé. La warfarine elle-même est un mélange racémique de deux énantiomères, la R-warfarine et la S-warfarine. La réduction de ces énantiomères conduit à la formation de S,R-Warfarine alcool. Ce composé conserve une certaine activité anticoagulante et présente un intérêt pour les études pharmacologiques en raison de ses propriétés stéréospécifiques .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation de S,R-Warfarine alcool implique la réduction de la warfarine. Cette réduction peut être réalisée à l'aide de divers agents réducteurs et dans différentes conditions. Par exemple, la réduction de la R-warfarine et de la S-warfarine par les réductases cytosoliques hépatiques humaines a été étudiée de manière approfondie. Les principaux métabolites formés sont l'alcool 9R,11S-warfarine pour la R-warfarine et l'alcool 9S,11S-warfarine pour la S-warfarine .
Méthodes de production industrielle : La production industrielle de S,R-Warfarine alcool implique généralement l'utilisation de procédés de réduction enzymatique. La réductase carbonyle-1, l'aldo-céto réductase-1C3 et d'autres membres de la famille des réductases jouent un rôle important dans la réduction stéréospécifique de la warfarine en ses métabolites alcooliques .
Analyse Des Réactions Chimiques
Types de réactions : S,R-Warfarine alcool subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en warfarine dans des conditions spécifiques.
Réduction : Une réduction supplémentaire peut conduire à la formation d'autres métabolites.
Substitution : Le groupe hydroxyle de S,R-Warfarine alcool peut participer à des réactions de substitution.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les conditions varient en fonction du substituant introduit.
Principaux produits :
Oxydation : Warfarine
Réduction : Métabolites réduits supplémentaires de la warfarine
Substitution : Divers dérivés substitués selon les réactifs utilisés.
4. Applications de la recherche scientifique
S,R-Warfarine alcool présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé pour étudier les processus de réduction stéréospécifique et le rôle des réductases.
Biologie : Le composé est utilisé pour comprendre les voies métaboliques de la warfarine et de ses énantiomères.
Médecine : La recherche sur S,R-Warfarine alcool aide à comprendre la pharmacocinétique et la pharmacodynamie de la warfarine, favorisant une meilleure gestion thérapeutique.
Industrie : Le composé est utilisé dans le développement de thérapies anticoagulantes et dans l'étude des interactions médicamenteuses
5. Mécanisme d'action
S,R-Warfarine alcool exerce ses effets en inhibant la synthèse des facteurs de coagulation dépendants de la vitamine K. Le composé interfère avec le complexe réductase de l'époxyde de vitamine K, empêchant la régénération de la vitamine K réduite, qui est essentielle à la carboxylation des facteurs de coagulation II, VII, IX et X .
Composés similaires :
R-Warfarine : Un autre énantiomère de la warfarine avec des propriétés pharmacocinétiques différentes.
S-Warfarine : Plus puissant que la R-warfarine en activité anticoagulante.
Warfarine : Le mélange racémique de la R-warfarine et de la S-warfarine.
Unicité : S,R-Warfarine alcool est unique en raison de sa réduction stéréospécifique et de la conservation d'une certaine activité anticoagulante. Il fournit des informations sur les voies métaboliques et le rôle des réductases dans le métabolisme des médicaments .
Applications De Recherche Scientifique
S,R-Warfarin alcohol has several scientific research applications:
Chemistry: It is used to study stereospecific reduction processes and the role of reductases.
Biology: The compound is used to understand the metabolic pathways of warfarin and its enantiomers.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of warfarin, aiding in better therapeutic management.
Industry: The compound is used in the development of anticoagulant therapies and in the study of drug interactions
Mécanisme D'action
S,R-Warfarin alcohol exerts its effects by inhibiting the synthesis of vitamin K-dependent clotting factors. The compound interferes with the vitamin K epoxide reductase complex, preventing the regeneration of reduced vitamin K, which is essential for the carboxylation of clotting factors II, VII, IX, and X .
Comparaison Avec Des Composés Similaires
R-Warfarin: Another enantiomer of warfarin with different pharmacokinetic properties.
S-Warfarin: More potent than R-warfarin in anticoagulant activity.
Warfarin: The racemic mixture of R- and S-warfarin.
Uniqueness: S,R-Warfarin alcohol is unique due to its stereospecific reduction and the retention of some anticoagulant activity. It provides insights into the metabolic pathways and the role of reductases in drug metabolism .
Propriétés
Numéro CAS |
40281-79-6 |
|---|---|
Formule moléculaire |
C19H18O4 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
4-hydroxy-3-[(1S,3R)-3-hydroxy-1-phenylbutyl]chromen-2-one |
InChI |
InChI=1S/C19H18O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,12,15,20-21H,11H2,1H3/t12-,15+/m1/s1 |
Clé InChI |
ZUJMMGHIYSAEOU-DOMZBBRYSA-N |
SMILES isomérique |
C[C@H](C[C@@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
SMILES canonique |
CC(CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


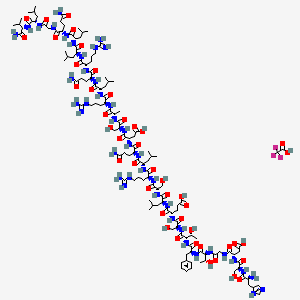
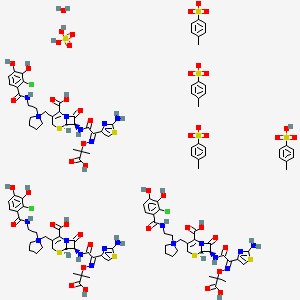

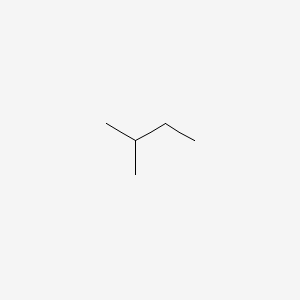
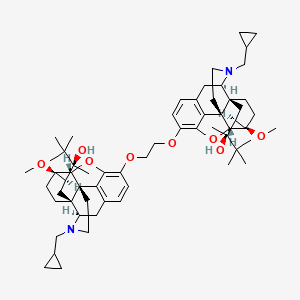
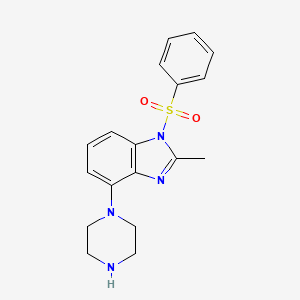


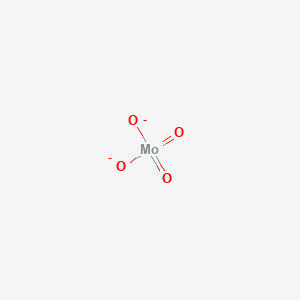
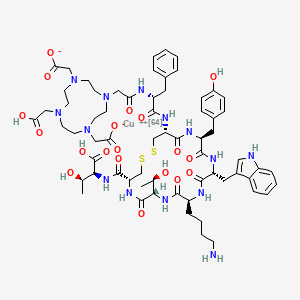
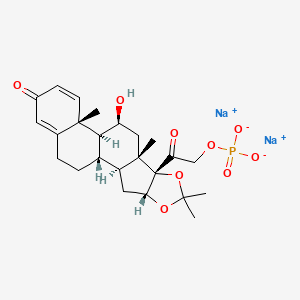
![N-[2-(1-benzylpiperidin-4-yl)ethyl]-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine](/img/structure/B10822318.png)
![2-Amino-3-{[2,3-bis(octadecanoyloxy)propoxy(hydroxy)phosphoryl]oxy}propanoic acid](/img/structure/B10822319.png)

